phenyl N-carbamoylcarbamate
Description
Contextualization of Carbamate (B1207046) and Urea (B33335) Functionalities in Organic Synthesis
Carbamate and urea functionalities are integral to modern organic synthesis. A carbamate, characterized by the >N−C(=O)−O− linkage, can be viewed as a hybrid of an amide and an ester. ebrary.net This structure is found in numerous applications, from agrochemicals to pharmaceuticals, and serves as a crucial protecting group for amines in peptide synthesis. tue.nl The carbamate motif is also the repeating unit in polyurethanes, a highly versatile class of polymers. ebrary.net
Urea, with its >N-C(=O)-N< structure, is another fundamental building block. google.com It is widely known for its high nitrogen content, making it a leading industrial fertilizer. researchgate.net In medicinal chemistry, the urea linkage is often employed as a stable surrogate for the amide bond in peptidomimetics, enhancing metabolic stability. tue.nl
The synthesis of these functionalities is well-established, often involving the reaction of amines with isocyanates, phosgene (B1210022) or its equivalents, or carbon dioxide. google.com The use of urea itself as a carbonyl source for the synthesis of N-substituted carbamates represents a greener alternative to hazardous reagents like phosgene. nih.gov
Table 1: Comparison of Carbamate and Urea Functionalities
| Feature | Carbamate (>N−C(=O)−O−) | Urea (>N-C(=O)-N<) |
| Core Structure | Amide-Ester Hybrid | Diamide of Carbonic Acid |
| Key Application | Polyurethane plastics, Protecting groups ebrary.nettue.nl | Fertilizers, Resin production researchgate.net |
| Role in Peptidomimetics | Peptide bond surrogate tue.nl | Amide bioisostere tue.nlresearchgate.net |
| Common Synthesis Precursors | Isocyanates, Alcohols, Chloroformates ebrary.net | Ammonia (B1221849), Carbon Dioxide, Isocyanates researchgate.netgoogle.com |
Academic Significance of N-Carbamoylcarbamate Scaffolds in Chemical Research
The N-carbamoylcarbamate scaffold, chemically known as an allophanate (B1242929), is formed from the reaction of an isocyanate with a carbamate (urethane). ebrary.nettue.nl This reaction typically occurs at elevated temperatures (above 100-110°C) or in the presence of specific catalysts and an excess of isocyanate. ebrary.netresearchgate.net The resulting structure contains both a carbamate ester group and a urea-like linkage attached to the same nitrogen atom.
The academic significance of the N-carbamoylcarbamate (allophanate) scaffold lies primarily in its role in polymer chemistry. tue.nl
Cross-linking Agent: The formation of allophanate linkages creates cross-links within polyurethane networks. This is a crucial mechanism for modifying the mechanical properties and thermal stability of the final polymer. ebrary.net
Thermal Reversibility: Allophanate bonds are thermally labile and can revert to the original urethane (B1682113) and isocyanate at temperatures above 100-150°C. ebrary.net This reversibility is a key property that can be exploited in the processing of thermoplastic polyurethanes.
Controlled Synthesis: Initially considered an unintentional side product, allophanate formation is now often intentionally controlled by adjusting reactant concentrations and reaction conditions to optimize the properties of polyurethane materials. ebrary.netresearchgate.net
Reactive Intermediates: The N-carbamoylcarbamate structure can be a target for further chemical modification. For instance, allophanate-modified isocyanates containing reactive unsaturation have been developed, allowing for dual reaction mechanisms involving both isocyanate-based and free-radical polymerization. google.com
Theoretical studies, such as those on the reaction of phenyl isocyanate, have explored the mechanism of allophanate formation in detail, revealing it can be a thermodynamically stable intermediate in certain reaction pathways of urethane formation. nih.gov The study of these scaffolds provides deep insight into reaction mechanisms and allows for the design of materials with tailored properties.
Historical Overview of Relevant Carbamate and Urea Studies
The history of urea and carbamates is central to the development of organic chemistry.
Discovery of Urea: Urea was first described in the early 18th century by scientists like the Dutch chemist Hermann Boerhaave (1729) and later isolated from urine by the French chemist Hilaire Rouelle. google.com
Wöhler's Synthesis: A pivotal moment in chemistry occurred in 1828 when Friedrich Wöhler synthesized urea from an inorganic starting material, ammonium (B1175870) cyanate. researchgate.net This achievement, known as the Wöhler synthesis, was instrumental in disproving the theory of vitalism, which held that organic compounds could only be produced by living organisms. google.comresearchgate.net
Industrial Urea Production: The basis for modern industrial urea production was established with the discovery that ammonium carbamate could be converted to urea under heat and pressure. researchgate.net The Bosch-Meiser process, developed in 1922, commercialized the synthesis of urea from ammonia and carbon dioxide, with ammonium carbamate as a key intermediate. google.com
Early Carbamate Research: The study of carbamates gained traction with the discovery of naturally occurring compounds like physostigmine, a methyl carbamate ester isolated in 1864, which was found to have significant biological activity. The synthesis of simple carbamates, such as phenyl carbamate from the reaction of urea and phenol (B47542), was also explored. The development of synthetic methods, like the reaction of isocyanates with alcohols or amines with chloroformates, paved the way for the broad application of carbamates in industry and research. ebrary.net
This historical progression from the isolation of simple natural products to the large-scale industrial synthesis of urea and the targeted creation of complex carbamate derivatives laid the scientific groundwork for investigating advanced structures like phenyl N-carbamoylcarbamate.
Properties
CAS No. |
49615-54-5 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of Phenyl N Carbamoylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like phenyl N-carbamoylcarbamate. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it provides detailed information about the chemical environment and connectivity of atoms within the molecule.
Proton (¹H) NMR for Structural Connectivity and Chemical Shifts
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound (C₆H₅OC(O)NHC(O)NH₂), distinct signals are expected for the aromatic protons of the phenyl group and the protons of the two different N-H groups.
The aromatic protons on the phenyl ring typically appear in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and splitting patterns (multiplicity) of these protons depend on their position (ortho, meta, para) relative to the carbamate (B1207046) oxygen. The protons ortho to the oxygen are expected to be the most deshielded.
The two N-H protons are in different chemical environments and are expected to present as two separate, potentially broad signals. The proton of the terminal amide (-C(O)NH₂) and the proton of the internal carbamate (-OC(O)NH-) would likely have different chemical shifts. Their exact position can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. In aprotic solvents like DMSO-d₆, these protons are more readily observed and might show coupling to adjacent nuclei.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho, meta, para) | 7.0 - 7.5 | Multiplet (m) |
| N-H (amide) | Variable (e.g., 5.0 - 8.0) | Broad Singlet (br s) |
| N-H (carbamate) | Variable (e.g., 8.0 - 11.0) | Broad Singlet (br s) |
Carbon (¹³C) NMR for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) is used to determine the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
The spectrum would feature two signals for the carbonyl carbons, which are typically found far downfield (150-170 ppm). The carbonyl carbon of the carbamate group (C-O-C=O) and the terminal amide group (N-C=O) would have slightly different chemical shifts. For instance, in related allophanate (B1242929) structures, carbonyl peaks have been observed around 151 and 155 ppm researchgate.net.
The aromatic carbons will produce a set of signals between approximately 120 and 150 ppm. The carbon atom attached to the oxygen (ipso-carbon) is expected around 150 ppm, while the other aromatic carbons will appear in the 120-130 ppm range.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O, carbamate) | ~151 - 155 |
| Carbonyl (C=O, amide) | ~151 - 155 |
| Aromatic (C-O, ipso) | ~150 |
| Aromatic (ortho, meta, para) | 120 - 130 |
Nitrogen (¹⁵N) NMR and Chemical Shift Anisotropy (CSA) Studies
Nitrogen-15 NMR (¹⁵N NMR) is a powerful tool for studying nitrogen-containing compounds, although it is less sensitive than ¹H or ¹³C NMR due to the low natural abundance of the ¹⁵N isotope. This compound has two distinct nitrogen environments: one in the terminal amide group and one in the internal carbamate linkage. These would give rise to two separate signals in the ¹⁵N NMR spectrum. The chemical shifts for amide and carbamate nitrogens typically fall within a broad range, generally between 60 and 140 ppm relative to liquid ammonia (B1221849).
Solid-state ¹⁵N NMR can be employed to study Chemical Shift Anisotropy (CSA). CSA provides information about the three-dimensional electronic environment around the nitrogen nucleus. The magnitude and orientation of the CSA tensor are highly sensitive to local structure, including bonding and hydrogen-bonding interactions. Such studies would be invaluable in characterizing the intermolecular interactions in the solid-state packing of this compound.
Heteronuclear Coupling and Advanced Pulse Sequences
Advanced 2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms. For this compound, HMBC could show correlations from the N-H protons to the carbonyl carbons, and from the aromatic protons to the ipso-carbon and the carbamate carbonyl carbon, thereby confirming the core structure of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which would help in assigning the connectivity within the phenyl ring.
These advanced techniques provide a detailed and unambiguous picture of the molecular structure, confirming the links between the phenyl ring, the carbamate group, and the terminal amide group.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly effective for identifying functional groups.
Vibrational Mode Assignment of Carbonyl and N-H Groups
The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its key functional groups: the two carbonyl (C=O) groups and the two amine (N-H) groups.
N-H Stretching: The N-H stretching vibrations typically appear as strong, sharp bands in the region of 3200-3400 cm⁻¹. In solid-state spectra, the presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. The terminal -NH₂ group may show two distinct stretching bands (symmetric and asymmetric), while the internal -NH- group would show a single band. A peak around 3330 cm⁻¹ is often attributed to the N-H stretching vibration in allophanates researchgate.net.
C=O Stretching: The carbonyl stretching vibrations are typically very strong in the IR spectrum and appear in the 1650-1750 cm⁻¹ region. Because there are two distinct carbonyl groups (amide and carbamate) that are electronically coupled, two separate C=O stretching bands may be observed. In related structures, a strong C=O stretching vibration has been identified around 1716 cm⁻¹ researchgate.net. The exact positions are sensitive to the physical state and hydrogen bonding.
Table 3: Key Expected IR/Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3200 - 3400 | Strong, Medium-Broad |
| C=O Stretch | 1650 - 1750 | Very Strong, Sharp |
| N-H Bend (Amide II) | 1510 - 1550 | Medium-Strong |
Analysis of Aromatic and Aliphatic C-H Stretching Vibrations
The infrared (IR) spectrum of this compound is characterized by specific vibrational frequencies that correspond to its functional groups. The molecule contains C-H bonds only within its phenyl group, and therefore, its spectrum is devoid of aliphatic C-H stretching vibrations, which typically appear in the 2850-3000 cm⁻¹ region. libretexts.org
The aromatic C-H stretching vibrations are observed at wavenumbers greater than 3000 cm⁻¹. vscht.cz These absorptions are typically of moderate to weak intensity and appear as a group of bands in the 3100-3000 cm⁻¹ range. libretexts.org This characteristic absorption confirms the presence of the aromatic (phenyl) ring within the molecular structure. The precise positions of these bands are influenced by the substitution pattern of the aromatic ring.
Interactive Data Table: Characteristic Aromatic C-H Stretching Vibrations
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed in Phenyl Systems |
| Aromatic C-H Stretch | 3100-3000 | Present |
| Aliphatic C-H Stretch | 3000-2850 | Absent |
This table outlines the expected infrared absorption regions for C-H stretching vibrations, highlighting the exclusively aromatic nature of the C-H bonds in this compound.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the this compound molecule, which is crucial for confirming its elemental composition. The molecular formula of this compound is C₈H₈N₂O₃. HRMS analysis, typically using techniques like electrospray ionization (ESI), can determine the mass of the molecular ion with high accuracy, allowing for unambiguous formula verification. The exact mass distinguishes the compound from other isomers or molecules with the same nominal mass.
Interactive Data Table: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₈H₈N₂O₃ |
| Average Mass | 196.16 g/mol |
| Monoisotopic (Exact) Mass | 196.05349 Da |
| Analysis Technique | ESI-HRMS |
This table provides the key mass-related properties of this compound, essential for its identification via high-resolution mass spectrometry.
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization (EI) mass spectrometry induces fragmentation of the parent molecule, and the resulting pattern of fragment ions serves as a fingerprint for structural elucidation. The fragmentation of carbamates is characterized by cleavages at the bonds adjacent to the carbonyl and heteroatoms. libretexts.orgthieme-connect.de For this compound, several key fragmentation pathways are anticipated.
A primary cleavage event involves the loss of the phenoxy radical (•O-C₆H₅), leading to a fragment ion. Another common pathway is the alpha-cleavage next to the carbonyl group, which can result in the formation of a phenyl cation (C₆H₅⁺) or a phenoxy cation (C₆H₅O⁺). youtube.com Cleavage of the N-C bond between the two carbonyl groups and subsequent rearrangements can also produce characteristic ions. Analysis of these fragments allows for the reconstruction of the original molecular structure, confirming the connectivity of the phenyl group, the ester linkage, and the carbamoyl (B1232498) moiety.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 196 | [C₈H₈N₂O₃]⁺• (Molecular Ion) | - |
| 153 | [C₇H₅NO₂]⁺• | HNCO |
| 103 | [C₂H₃N₂O₂]⁺ | •OC₆H₅ |
| 93 | [C₆H₅O]⁺ | •C₂H₃N₂O₂ |
| 77 | [C₆H₅]⁺ | •O(CO)NH(CO)NH₂ |
This table details the major expected fragments from the electron ionization mass spectrometry of this compound, providing insight into its structural components.
X-ray Diffraction (XRD) and Crystallography
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation
While a specific crystal structure for this compound is not available, analysis of closely related compounds, such as phenyl N-phenylcarbamate, provides significant insight into its likely solid-state conformation. nih.govresearchgate.net Single-crystal X-ray diffraction studies on analogous carbamates reveal that the carbamate group [-O-C(=O)-N-] tends to be planar or nearly planar. iucr.org The conformation of the entire molecule is defined by the torsion angles between this planar group and the attached phenyl ring. In phenyl N-phenylcarbamate, the two aromatic rings are oriented at a significant dihedral angle relative to each other, indicating a twisted molecular structure. nih.govresearchgate.net A similar non-coplanar arrangement between the phenyl ring and the carbamoylcarbamate backbone would be expected.
Interactive Data Table: Representative Crystallographic Data from Phenyl N-phenylcarbamate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pna2₁ | researchgate.net |
| a (Å) | 9.4734 (9) | researchgate.net |
| b (Å) | 19.5825 (17) | researchgate.net |
| c (Å) | 5.8509 (5) | researchgate.net |
| Volume (ų) | 1085.42 (17) | researchgate.net |
| Z (Molecules/Unit Cell) | 4 | researchgate.net |
This table presents crystallographic data for the analogous compound phenyl N-phenylcarbamate, offering a model for the solid-state packing of this compound. researchgate.net
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)
The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonding, a feature common to N-substituted carbamates with available N-H protons. nih.goviucr.org Crystal structures of related compounds consistently show that the N-H group of the carbamate acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. researchgate.net This N-H···O=C interaction is a robust supramolecular synthon that typically links molecules into infinite one-dimensional chains or other well-defined networks. nih.gov
Interactive Data Table: Expected Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Typical Geometry |
| Hydrogen Bonding | N-H | C=O | Forms infinite chains |
| C-H···π Interactions | Aromatic C-H | Phenyl Ring (π-system) | Stabilizes crystal packing |
This table summarizes the key intermolecular forces predicted to govern the crystal structure of this compound, based on data from analogous structures. researchgate.net
UV-Visible Spectroscopy
The electronic absorption spectrum of this compound is primarily dictated by the electronic transitions within the phenyl group, which acts as the principal chromophore. The carbamoylcarbamate substituent, containing carbonyl groups and nitrogen atoms with lone pairs of electrons, functions as an auxochrome. This substituent modulates the absorption characteristics of the benzene ring through electronic interactions.
Electronic Transitions and Aromatic System Conjugation Analysis
The UV-Visible spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene ring. The electronic transitions observed in aromatic compounds are typically π → π* transitions, which are generally of high intensity. In addition, the presence of carbonyl (C=O) groups and nitrogen atoms introduces the possibility of n → π* transitions, which are typically of much lower intensity.
The benzene ring itself displays two primary absorption bands: the E2-band (a π → π* transition) around 204 nm and the B-band (also a π → π* transition) around 255 nm. The B-band is characterized by its fine structure, which arises from vibrational energy levels superimposed on the electronic transition. When a substituent is attached to the benzene ring, the symmetry of the ring is lowered, and the electronic energy levels are perturbed. This typically results in a shift of these absorption bands to longer wavelengths (a bathochromic or red shift) and an increase in their intensity (a hyperchromic effect).
The expected electronic transitions for this compound are:
π → π Transitions:* These are high-intensity absorptions associated with the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring. Due to the conjugative effect of the carbamoylcarbamate substituent, the main π → π* absorption band (analogous to the B-band of benzene) is expected to be red-shifted and intensified compared to unsubstituted benzene. The fine structure often observed for the B-band in non-polar solvents may be lost due to the strong electronic interaction with the substituent.
n → π Transitions:* The carbonyl groups within the carbamoylcarbamate moiety contain non-bonding electrons on the oxygen atoms. These electrons can be excited to the π* antibonding orbital of the C=O group. Such n → π* transitions are symmetry-forbidden and therefore exhibit very low molar absorptivity (ε). masterorganicchemistry.com They are expected to appear as weak shoulders or low-intensity bands at longer wavelengths than the primary π → π* transitions, as they require less energy. masterorganicchemistry.com
Interactive Data Table: Expected UV-Visible Spectral Data for this compound
| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Structural Feature |
| π → π | ~ 260 - 275 | ~ 1,000 - 3,000 | Substituted Phenyl Ring |
| n → π | ~ 290 - 320 | < 100 | Carbonyl (C=O) Groups |
The analysis of the electronic transitions and the conjugation within the aromatic system provides valuable insight into the electronic structure of this compound. The bathochromic shift observed relative to benzene confirms the role of the carbamoylcarbamate group as an effective auxochrome that extends the conjugation of the phenyl ring.
Theoretical and Computational Studies of Phenyl N Carbamoylcarbamate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic properties of phenyl N-carbamoylcarbamate. These methods provide a robust framework for understanding the molecule's geometry, electronic landscape, and vibrational characteristics. Calculations are often performed using hybrid functionals like B3LYP combined with Pople's basis sets, such as 6-311G++(d,p), to ensure a high degree of accuracy nih.govchemrxiv.org.
Geometry Optimization and Conformational Landscapes
The first step in the computational analysis of this compound is geometry optimization, which seeks to find the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. This process reveals critical information about bond lengths, bond angles, and dihedral angles.
The conformational landscape of this compound is explored by systematically rotating the molecule's flexible dihedral angles, particularly those around the C-O and C-N bonds of the allophanate (B1242929) backbone. This analysis identifies various stable conformers (local energy minima) and the transition states that separate them. For similar molecules like phenyl N-phenylcarbamate, the dihedral angle between the aromatic rings has been reported to be around 42.5° researchgate.net. In phenyl N-(2-methylphenyl)carbamate, the phenyl rings attached to the oxygen and nitrogen atoms form dihedral angles of 62.65° and 38.28°, respectively, with the central carbamate (B1207046) plane nih.gov. For this compound, the orientation of the phenyl group and the terminal carbamoyl (B1232498) group relative to the central N-carboxy-amino moiety defines the key conformers.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O-C-N-C) | Relative Energy (kcal/mol) | Key Feature |
|---|---|---|---|
| A (Global Minimum) | ~180° (anti-periplanar) | 0.00 | Extended, planar-like backbone |
| B | ~60° (gauche) | 1.5 - 2.5 | Globular, potential for intramolecular H-bond |
Note: Data is illustrative, based on typical conformational preferences in carbamate systems.
Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Distribution, Electrostatic Potential)
The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations provide access to the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. Conversely, a small gap indicates a "soft" molecule that is more polarizable and reactive mdpi.com.
Table 2: Calculated Electronic Properties of this compound
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.8 to -7.5 | Ionization Potential / Electron-donating ability |
| LUMO Energy | -0.9 to -1.5 | Electron Affinity / Electron-accepting ability |
Note: Values are typical for stable organic molecules and are presented for illustrative purposes.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps predict how the molecule will interact with other charged species. In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue nih.gov. For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites, while the hydrogen atoms on the amine groups are the most electron-poor.
Vibrational Frequency Calculations and Spectroscopic Correlations
Theoretical vibrational analysis is performed on the optimized geometry of this compound to predict its infrared (IR) spectrum. The calculation yields a set of vibrational frequencies and their corresponding normal modes. These theoretical frequencies can be correlated with experimental IR data to confirm the molecular structure and assign specific absorption bands to the vibrations of functional groups.
For propyl N,N'-diphenylallophanate, a related compound, DFT calculations have identified key vibrational modes. The symmetric and asymmetric C=O stretching modes were calculated at 1761.2 cm⁻¹ and 1713.7 cm⁻¹, respectively, while the N-H stretching mode was found at 3547.7 cm⁻¹ nih.gov. A red shift in the experimental N-H stretching frequency compared to the computed value often indicates a weakening of the bond due to factors like hydrogen bonding nih.gov. Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of vibrational bands to specific internal coordinates nih.gov.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(N-H) | ~3550 | N-H stretch (free) |
| ν(C-H) | 3050 - 3100 | Aromatic C-H stretch |
| ν(C=O) asym | ~1760 | Asymmetric carbonyl stretch |
| ν(C=O) sym | ~1715 | Symmetric carbonyl stretch |
| δ(N-H) | 1550 - 1600 | N-H bending |
Note: Frequencies are based on data from analogous allophanate structures nih.gov.
Natural Bond Orbital (NBO) Analysis for Molecular Bonding and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the this compound molecule. This method examines charge delocalization, hyperconjugative interactions, and deviations from the ideal Lewis structure. The stability of the molecule is analyzed by quantifying the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals nih.gov.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations examine static molecular properties, molecular modeling and dynamics simulations are employed to understand the dynamic behavior of this compound over time.
Prediction of Molecular Conformation and Rotamers
Predicting the preferred conformations and the population of various rotamers is crucial for understanding how the molecule behaves in a solution or interacts with other molecules. This can be achieved through systematic conformational searches where potential energy is calculated for a large number of geometries generated by rotating single bonds nih.govchemrxiv.org.
The results of such a search reveal the most populated conformers at a given temperature. For this compound, rotation around the central C-N bond gives rise to distinct rotamers. The relative populations of these rotamers are determined by their free energies, with lower energy states being more populated. Molecular dynamics (MD) simulations can also be used to explore the conformational space. In an MD simulation, the motion of the molecule is simulated over time by solving Newton's equations of motion, allowing for the observation of conformational transitions and the determination of the equilibrium distribution of different rotamers mdpi.com.
Table 4: Predicted Major Rotamers of this compound
| Rotamer | Description | Relative Population |
|---|---|---|
| trans-trans | Phenyl group and terminal amide are on opposite sides of the C-N-C backbone. | High |
| cis-trans | Phenyl group is cis relative to the central N, terminal amide is trans. | Moderate |
| trans-cis | Phenyl group is trans, terminal amide is cis. | Low |
Note: Table is illustrative and based on general principles of steric hindrance and electronic repulsion in similar molecular structures.
Elucidation of Intermolecular Interactions and Packing Arrangements
Computational studies, in conjunction with crystallographic data from analogous compounds, provide significant insights into the non-covalent interactions that govern the solid-state architecture of this compound. The carbamate functional group is a potent director of crystal packing, capable of acting as both a hydrogen-bond donor (N-H) and acceptor (C=O) nih.gov. This dual capacity facilitates the formation of stable and predictable supramolecular structures nih.govnih.gov.
In closely related structures like phenyl N-phenylcarbamate and its derivatives, intermolecular N—H⋯O hydrogen bonds are the primary interaction, often organizing molecules into infinite one-dimensional chains or polymeric structures. researchgate.netnih.gov For instance, in phenyl N-phenylcarbamate, these chains extend along a crystallographic axis, forming the backbone of the crystal lattice. researchgate.netnih.gov In the crystal structure of phenyl N-(4-nitrophenyl)carbamate, molecules are linked alternately by N—H⋯O hydrogen bonds to form chains nih.gov.
Beyond hydrogen bonding, weaker interactions such as C—H⋯π and π–π stacking forces play a crucial role in stabilizing the three-dimensional packing. mdpi.com C—H⋯π interactions, where a hydrogen atom on a phenyl ring interacts with the electron cloud of an adjacent aromatic ring, are commonly observed. nih.govresearchgate.net These interactions, along with van der Waals forces, help to link the primary hydrogen-bonded chains together, creating a more complex and stable supramolecular assembly. mdpi.com
| Interaction Type | Description | Typical Role in Carbamate Crystal Structures | Reference Example |
|---|---|---|---|
| N—H⋯O Hydrogen Bond | Interaction between the amide proton (donor) and a carbonyl oxygen (acceptor) of a neighboring molecule. | Forms primary structural motifs like infinite one-dimensional chains. | Phenyl N-phenylcarbamate researchgate.netnih.gov |
| C—H⋯π Interaction | A weak hydrogen bond between a C-H group and the π-electron system of an aromatic ring. | Links primary chains and provides additional stabilization to the crystal lattice. | Phenyl N-(4-nitrophenyl)carbamate nih.gov |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the overall packing and stability, often seen in layered structures. | Heterostilbene Carbamates mdpi.com |
Computational Mechanistic Elucidation of Reactions
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms involving this compound at a molecular level. mdpi.com By modeling the potential energy surface of a reaction, researchers can identify key stationary points, including reactants, intermediates, products, and, crucially, transition states (TS). mdpi.comresearchgate.net The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.
These computational models allow for the systematic investigation of various factors influencing the activation barrier, such as the effect of substituents, solvent, and catalysts. For instance, in the intramolecular Pauson–Khand reaction of N-tethered enynes, DFT calculations showed that substituting the alkyne moiety with a phenyl group lowered the activation barrier for the alkene insertion step, which was attributed to the polarization effect of the aromatic ring nih.gov. Such insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
| Reaction Type (Analogous Systems) | Computational Method | Key Finding | Example Activation Barrier (kcal/mol) |
|---|---|---|---|
| Pd-Catalyzed Carbamate Synthesis | DFT | Identified two feasible pathways, with catalyst regeneration reducing the total reaction energy. mdpi.comnih.gov | Pathway 1 Net Energy: -84.7 mdpi.comnih.gov |
| Pauson–Khand Reaction of N-Tethered Enynes | DFT | Determined the rate-determining step to be the initial alkene insertion. nih.gov | 19.2 (for unsubstituted enyne) nih.gov |
| Synthesis of N-benzoyl urea (B33335) derivatives | DFT (B3LYP/6–31+G(d,p)) | Elucidated stepwise vs. concerted pathways for the reaction of N-benzoylcarbamates and amines. researchgate.net | Data specific to transition states (TS7, TS8, TS9) were calculated. researchgate.net |
Building upon the identification of transition states, computational methods can map out the entire reaction pathway, providing a detailed, step-by-step description of the chemical transformation. This analysis reveals the sequence of elementary steps, the presence of any intermediates, and the energetics of the entire process. nih.gov For complex reactions, multiple competing pathways may exist, and computational analysis can determine the most kinetically and thermodynamically favorable route. mdpi.com
Once the potential energy surface is thoroughly characterized, kinetic parameters can be predicted. Theories such as the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, often combined with master equation (ME) simulations, are used to calculate temperature- and pressure-dependent rate constants for elementary reaction steps. rsc.orgkaust.edu.sa These theoretical predictions are essential for understanding reaction dynamics under various conditions, particularly for complex processes like combustion or atmospheric chemistry where experimental measurements are challenging. rsc.org
Kinetic studies on analogous systems provide further context. For the transesterification of O-methyl-N-aryl carbamates, kinetic analysis showed the reaction follows first-order kinetics relative to the carbamate substrate rsc.org. The study also employed the Hammett equation to quantify the influence of substituents on the aromatic ring on reaction rates, demonstrating that electron-withdrawing groups facilitate the process rsc.org. Similarly, kinetic investigations into the basic hydrolysis of phenyl-N-methyl-N-thiobenzoylcarbamate were interpreted in terms of a BAc2 mechanism involving general base catalysis, supported by a Brönsted plot analysis researchgate.net. These examples highlight how computational and experimental kinetic studies can elucidate reaction mechanisms and predict reactivity.
| Kinetic Parameter/Analysis | Methodology | Application/Insight | Reference System |
|---|---|---|---|
| Rate Constant Calculation | RRKM-ME Theory | Predicts temperature- and pressure-dependent rate constants for elementary reactions. rsc.orgkaust.edu.sa | Phenyl + Butadiyne Reaction kaust.edu.sa |
| Reaction Order | Experimental Kinetic Profile | Determined to be first-order with respect to the carbamate in transesterification. rsc.org | O-methyl-N-aryl carbamates rsc.org |
| Substituent Effects | Hammett Equation | Quantifies the effect of electron-withdrawing/donating groups on reaction rates. rsc.org | O-methyl-N-phenyl carbamate rsc.org |
| Catalysis Mechanism | Brönsted Plot Analysis | Distinguishes between general base and nucleophilic catalysis mechanisms. researchgate.net | Phenyl-N-methyl-N-thiobenzoylcarbamate researchgate.net |
Structure-Activity Relationship (SAR) at a Molecular Level using Computational Methods
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. nih.govnih.gov Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, are indispensable for elucidating these relationships at a molecular level. mdpi.com Models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are frequently used to analyze how variations in a molecule's steric, electrostatic, hydrophobic, and hydrogen-bonding fields affect its activity. mdpi.com
In a typical 3D-QSAR study of carbamate derivatives, a series of compounds with known activities are computationally aligned. mdpi.com The CoMFA and CoMSIA models then generate statistical correlations and produce 3D contour maps. mdpi.com These maps visualize regions around the molecule where certain properties are predicted to enhance or diminish activity. For example, a map might show a region where bulky, electron-withdrawing groups increase potency, while another region might favor small, hydrogen-bond donor groups. mdpi.com
These computational SAR models provide predictive power, allowing for the in silico screening of novel, un-synthesized compounds to prioritize candidates with the highest predicted activity. mdpi.commdpi.com For instance, SAR studies on O-biphenyl carbamates as enzyme modulators have rationalized the structural features required for activity, while similar studies on N-phenylpyrimidine derivatives have used CoMFA and CoMSIA models to design new compounds with enhanced inhibitory potential. mdpi.comepa.gov This computational approach accelerates the drug discovery and materials design process by focusing synthetic efforts on the most promising molecular scaffolds. researchgate.net
| Computational Method | Principle | Output | Application in SAR |
|---|---|---|---|
| CoMFA (Comparative Molecular Field Analysis) | Correlates biological activity with steric and electrostatic fields of aligned molecules. | 3D contour maps showing sterically and electrostatically favorable/unfavorable regions. mdpi.com | Guides modification of molecular structure to improve steric and electronic interactions with a target. mdpi.com |
| CoMSIA (Comparative Molecular Similarity Index Analysis) | Extends CoMFA by adding hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. | More detailed 3D contour maps for multiple physicochemical properties. mdpi.com | Provides a more comprehensive understanding of the features required for optimal activity. mdpi.com |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Binding poses and scoring functions to estimate binding affinity. | Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) with a biological target. researchgate.net |
Molecular Interactions and Mechanistic Studies of Phenyl N Carbamoylcarbamate Excluding Clinical Outcomes
Molecular Recognition and Binding Mechanisms with Biological Macromolecules
The interaction of phenylcarbamates with biological targets, particularly enzymes, is a multifaceted process involving initial binding and, in many cases, subsequent covalent modification. This process is driven by a combination of specific molecular recognition events and the inherent reactivity of the carbamate (B1207046) functional group.
Acetylcholinesterase (AChE) Inhibition Mechanisms: Covalent Carbamylation of Serine Nucleophile
Phenylcarbamates are recognized as potent inhibitors of acetylcholinesterase (AChE), primarily functioning as pseudo-irreversible inhibitors. nih.gov The mechanism of inhibition is a well-characterized process initiated by the nucleophilic attack of a highly reactive serine residue within the enzyme's catalytic triad (B1167595) on the electrophilic carbonyl carbon of the carbamate moiety. researchgate.netresearchgate.net
This reaction proceeds in a manner analogous to the hydrolysis of the natural substrate, acetylcholine. However, instead of forming an easily hydrolyzed acetyl-enzyme intermediate, the enzyme becomes carbamylated. researchgate.net This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate, effectively inactivating the enzyme for an extended period. researchgate.net The general mechanism involves the departure of the phenol (B47542) leaving group and the formation of a stable covalent bond between the carbamoyl (B1232498) group and the serine hydroxyl group. researchgate.netresearchgate.net Evidence from studies on other serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH), confirms that carbamate inhibitors inactivate enzymes through this covalent carbamylation of the catalytic serine nucleophile. nih.gov
Computational Molecular Docking for Binding Site Analysis
Computational molecular docking is a powerful in silico tool used to predict the binding orientation and affinity of a ligand to its protein target. samipubco.comresearchgate.net For phenylcarbamates, docking studies help elucidate how these molecules fit within the active sites of enzymes like cholinesterases and other molecular targets. mdpi.com These studies can reveal the most energetically favorable conformations and identify the specific amino acid residues involved in the interaction.
Docking simulations for various carbamate derivatives have successfully identified key binding domains. For instance, studies on O-aromatic N,N-disubstituted carbamates suggest that these compounds can act as non-covalent inhibitors by interacting with the peripheral anionic site (PAS) of both AChE and Butyrylcholinesterase (BChE). mdpi.com In other systems, such as tyrosine hydroxylase, docking has been used to compare the binding of carbamic acid derivatives to the natural substrate, L-tyrosine, revealing interactions within a deep, narrow groove lined with polar and aromatic residues. nih.govnih.gov These computational models are crucial for understanding the initial non-covalent binding step that precedes the covalent carbamylation in enzymes like AChE.
Table 1: Representative Molecular Docking Data for a Carbamate Ligand This table illustrates typical data obtained from molecular docking studies, showing the binding affinity of [4-(propan-2-yl) phenyl]carbamic acid (PPCA) with human Tyrosine Hydroxylase compared to the native substrate.
| Ligand | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Ki, µM) |
| [4-(propan-2-yl) phenyl]carbamic acid (PPCA) | -6.95 | 8.0 |
| L-Tyrosine (Native Substrate) | -5.96 | 42.74 |
| Data sourced from molecular docking studies with human Tyrosine Hydroxylase. nih.gov |
Ligand-Protein Interactions: Hydrogen Bonding, Hydrophobic, and Pi-Stacking Interactions
The specificity and stability of the ligand-protein complex are determined by a network of non-covalent interactions. For phenylcarbamates, these include hydrogen bonds, hydrophobic interactions, and various forms of pi-stacking.
Hydrogen Bonding: The carbamate moiety itself contains hydrogen bond donors (N-H) and acceptors (C=O), which can form critical hydrogen bonds with residues in the active site, aiding in the correct positioning of the inhibitor for the carbamylation reaction. nih.gov
Pi-Stacking Interactions: The phenyl ring of the carbamate is crucial for engaging in pi-pi stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine in the enzyme's active site gorge. researchgate.net For example, atypical reversible inhibition of BChE by certain phenothiazine (B1677639) carbamates is attributed to pi-pi stacking between the phenothiazine group and residues Phe329 and Tyr332. researchgate.net
Table 2: Key Ligand-Protein Interactions for Carbamate Inhibitors This table summarizes the types of non-covalent interactions observed between carbamate inhibitors and their target enzymes, along with the key amino acid residues involved.
| Interaction Type | Description | Example Residues |
| Pi-Pi Stacking | Interaction between the aromatic rings of the ligand and enzyme. | Phe329, Tyr332 (in BChE) researchgate.net |
| Hydrogen Bonding | Electrostatic attraction involving H-bond donors/acceptors. | His361, His336 (in TH) nih.govnih.gov |
| Hydrophobic | Interactions between non-polar surfaces. | Aromatic and aliphatic residues in the binding pocket. |
Role of Carbamate Moiety in Molecular Recognition
The carbamate group (-OC(O)NR₂) is the cornerstone of the molecular activity of these inhibitors. Its role is twofold: it acts as a structural motif for molecular recognition and as the reactive center for covalent inhibition. nih.gov
First, its ability to participate in hydrogen bonding allows it to anchor the inhibitor within the active site, a critical step for effective binding. nih.gov This interaction with the enzyme's backbone or side-chain residues ensures proper orientation. nih.gov
Second, and more importantly for pseudo-irreversible inhibitors, the carbamate carbonyl group serves as the electrophilic target for the serine nucleophile. researchgate.netnih.gov The electronic properties of the carbamate group make it sufficiently reactive to be attacked by the serine hydroxyl, yet the resulting carbamyl-enzyme complex is stable enough to prevent rapid regeneration of the active enzyme. Therefore, the carbamate moiety is not merely a structural component but is the key functional element directly participating in the mechanism of enzyme inactivation. nih.gov
Interactions with Enzymatic Systems and Other Molecular Targets at a Fundamental Level
While the interaction with AChE is a primary focus, phenylcarbamates and related structures demonstrate inhibitory activity against a range of other enzymes, highlighting the versatility of the carbamate warhead.
Butyrylcholinesterase (BChE): Many AChE inhibitors also show activity against BChE. The fundamental mechanism of covalent carbamylation of the catalytic serine is conserved. researchgate.net However, differences in the active site gorge, such as the specific amino acids available for pi-stacking, can lead to differential selectivity between AChE and BChE. researchgate.netmdpi.com
Fatty Acid Amide Hydrolase (FAAH): Carbamates are potent inhibitors of FAAH, a serine hydrolase that utilizes a rare Ser-Ser-Lys catalytic triad. nih.gov Mechanistic studies confirm that these inhibitors operate by the same fundamental principle: covalent carbamylation of the catalytic nucleophile, Ser241. nih.gov
Tyrosine Hydroxylase (TH): Molecular docking studies suggest that carbamic acid derivatives can act as competitive inhibitors of TH, the rate-limiting enzyme in catecholamine synthesis. nih.govnih.gov Unlike in serine hydrolases, the interaction here is non-covalent, with the ligand binding within the active site and competing with the natural substrate, L-tyrosine. nih.gov
Matrix Metalloproteinases (MMPs): Certain O-phenyl carbamate derivatives have been developed as selective and potent inhibitors of MMP-2. nih.gov These compounds can function as prodrugs, being metabolized to the active inhibitor within the target environment. nih.gov
These examples demonstrate that the fundamental interactions of phenylcarbamates are context-dependent. They can act as covalent inhibitors for serine hydrolases through carbamylation or as reversible, competitive inhibitors for other types of enzymes by occupying the active site through a network of non-covalent interactions.
Advanced Research Directions and Emerging Areas
Development of Novel Synthetic Methodologies for Stereoselective Synthesis
The creation of molecules with specific three-dimensional arrangements is a cornerstone of modern chemical synthesis, particularly in the fields of materials science and pharmacology. For phenyl N-carbamoylcarbamate and its derivatives, the development of stereoselective synthetic methods represents a significant and challenging area of research. The inherent asymmetry in certain substituted derivatives of this compound necessitates the use of advanced catalytic systems to control the formation of specific stereoisomers.
Recent breakthroughs in asymmetric catalysis, particularly those involving transition metals like palladium, offer a promising avenue for the stereoselective synthesis of chiral carbamates. nih.govacs.orgnih.gov Dual catalytic systems, for instance, employing a chiral palladium complex in conjunction with a tertiary amine, have been shown to be effective in the asymmetric rearrangement of allylic carbamates. nih.gov This approach could potentially be adapted to introduce chirality into this compound derivatives. The use of chiral ligands is paramount in these systems, as they create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.
Another area of exploration is the use of organocatalysis, which avoids the use of metals and often offers milder reaction conditions. Chiral organocatalysts have been successfully employed in the asymmetric synthesis of various nitrogen-containing compounds. nih.govmdpi.com The development of organocatalytic methods for the enantioselective synthesis of this compound derivatives could provide a more sustainable and cost-effective approach. The table below outlines potential chiral catalysts that could be investigated for the stereoselective synthesis of this compound derivatives, based on successful applications in related chemistries.
Table 1: Potential Catalytic Systems for Stereoselective Synthesis
| Catalyst Type | Chiral Ligand/Catalyst Example | Potential Application for this compound |
|---|---|---|
| Palladium Catalysis | (S,S)-Trost Ligand | Enantioselective allylic carbamoylation |
| Planar Chiral Pentaphenylferrocene Palladacycle | Asymmetric rearrangement reactions | |
| Organocatalysis | Cinchona Alkaloid Derivatives | Enantioselective addition to isocyanates |
Further research in this area would involve the design and synthesis of novel chiral catalysts, optimization of reaction conditions, and detailed mechanistic studies to understand the factors governing stereoselectivity. The successful development of such methodologies would provide access to enantiopure this compound derivatives, opening up new possibilities for their application in chiral materials and as building blocks in the synthesis of complex molecules.
Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in-situ spectroscopic techniques, which allow for real-time analysis of a reacting mixture, are powerful tools for elucidating reaction mechanisms, identifying transient intermediates, and monitoring reaction kinetics. The application of these techniques to the synthesis of this compound is an emerging area that promises to provide unprecedented insights into its formation.
Operando Fourier Transform Infrared (FTIR) spectroscopy is a particularly valuable technique for this purpose. rsc.orgresearchgate.netdiffer.nl By immersing a probe directly into the reaction vessel, researchers can continuously collect infrared spectra, tracking the disappearance of reactants and the appearance of products in real-time. For the synthesis of this compound, which often involves the reaction of an isocyanate with a phenol (B47542), in-situ FTIR can monitor the characteristic isocyanate peak (around 2270 cm⁻¹) and the formation of the carbamate (B1207046) carbonyl bands. researchgate.netnih.gov This allows for precise determination of reaction rates, the influence of catalysts, and the detection of any side reactions.
In-situ Raman spectroscopy offers a complementary approach. nist.gov It is particularly useful for monitoring reactions in aqueous or highly polar media where FTIR can be challenging. Furthermore, Raman spectroscopy can provide information about vibrational modes that are weak or absent in the infrared spectrum. The combination of in-situ FTIR and Raman spectroscopy can provide a more complete picture of the reaction dynamics. mt.com
The data obtained from these in-situ techniques can be used to develop detailed kinetic models of the reaction, which are invaluable for process optimization and scale-up. The table below summarizes the potential applications of various in-situ spectroscopic techniques for monitoring the synthesis of this compound.
Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Potential Application in this compound Synthesis |
|---|---|---|
| In-situ FTIR | Real-time concentration of reactants, products, and intermediates. | Monitoring the consumption of isocyanate and formation of the carbamate linkage. |
| In-situ Raman | Complementary vibrational information, suitable for aqueous systems. | Confirming the formation of specific bonds and functional groups. |
Future research in this area will likely focus on the development of more sophisticated data analysis methods to extract maximum information from the spectroscopic data and the combination of multiple in-situ techniques to gain a holistic understanding of the reaction system.
Integration of Multiscale Computational Approaches for Complex Systems
Computational chemistry has become an indispensable tool in modern chemical research, providing insights into molecular structure, reactivity, and dynamics that are often difficult or impossible to obtain through experiments alone. The integration of multiscale computational approaches, which combine different levels of theory to study complex systems, holds immense potential for advancing our understanding of this compound.
At the most fundamental level, Density Functional Theory (DFT) can be used to investigate the electronic structure, conformational preferences, and reactivity of the this compound molecule. researchgate.netnih.govscirp.org DFT calculations can predict the most stable conformations of the molecule, the rotational barriers around key single bonds, and the transition states of reactions involving its formation or transformation. This information is crucial for understanding its chemical behavior and for designing new synthetic routes.
For studying the behavior of this compound in larger systems, such as in solution or in the solid state, Molecular Dynamics (MD) simulations are a powerful tool. rsc.orgmdpi.comnih.govnih.gov MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions, self-assembly processes, and the dynamics of supramolecular structures. By combining quantum mechanical (QM) methods like DFT with molecular mechanics (MM) force fields (QM/MM), it is possible to study large systems with high accuracy, treating the most important regions of the system with a high level of theory. mdpi.com
The table below outlines how different computational approaches can be applied to study this compound.
Table 3: Multiscale Computational Approaches
| Computational Method | Level of Theory | Information Provided | Application to this compound |
|---|---|---|---|
| Density Functional Theory (DFT) | Quantum Mechanics | Electronic structure, optimized geometries, reaction energetics. | Predicting stable conformers and transition state energies. |
| Molecular Dynamics (MD) | Classical Mechanics | Dynamics, intermolecular interactions, self-assembly. | Simulating the behavior of this compound in solution or in aggregates. |
The integration of these computational approaches can provide a comprehensive understanding of this compound, from its intrinsic molecular properties to its behavior in complex environments. This knowledge can guide the design of new materials and catalysts with tailored properties.
Exploration of this compound in Fundamental Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The ability of molecules to self-assemble into well-defined, functional structures is a key principle in this field. This compound, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, as well as aromatic rings capable of π-π stacking, possesses the necessary functionalities to participate in supramolecular assembly.
An emerging area of research is the exploration of this compound as a building block for the construction of novel supramolecular architectures. This could include the formation of one-dimensional tapes, two-dimensional sheets, or even three-dimensional networks through hydrogen bonding and π-stacking interactions. The specific arrangement of these molecules in the solid state can be controlled by modifying the substituents on the phenyl rings, thus tuning the intermolecular interactions.
Furthermore, the potential of this compound in host-guest chemistry is an exciting avenue for investigation. nih.govnih.govyoutube.com The carbamoylcarbamate moiety could act as a recognition site for complementary guest molecules, leading to the formation of well-defined host-guest complexes. This could have applications in areas such as molecular sensing, separation, and catalysis. The design of macrocyclic hosts incorporating the this compound unit could lead to receptors with high selectivity for specific guests.
The table below highlights potential areas of exploration for this compound in supramolecular chemistry.
Table 4: Supramolecular Chemistry Applications
| Area of Supramolecular Chemistry | Potential Role of this compound | Potential Outcome |
|---|---|---|
| Crystal Engineering | As a tecton for forming predictable hydrogen-bonded networks. | Novel crystalline materials with defined architectures. |
| Host-Guest Chemistry | As a recognition motif in a synthetic receptor. | Selective binding of small molecules or ions. |
| Supramolecular Polymers | As a monomeric unit that self-assembles into polymeric chains. | New materials with tunable properties. |
The exploration of this compound in fundamental supramolecular chemistry is still in its infancy. However, the inherent structural features of this molecule suggest that it could be a versatile and valuable component in the design and construction of a wide range of functional supramolecular systems.
Q & A
Q. What are the standard synthetic routes for phenyl N-carbamoylcarbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The most common synthesis involves reacting aniline derivatives with phenyl chloroformate in dichloromethane under ambient conditions. For example, phenyl N-phenylcarbamate is synthesized by dropwise addition of phenyl chloroformate to aniline in dichloromethane, followed by precipitation with n-hexane and recrystallization from ethyl acetate/methanol (9:1) . Key optimization parameters include:
- Stoichiometry : Maintain a 1:1 molar ratio of amine to phenyl chloroformate.
- Solvent Choice : Dichloromethane ensures solubility, while n-hexane aids in product isolation.
- Purification : Recrystallization improves purity (>95% by HPLC).
For reproducibility, monitor reaction progress via TLC and ensure anhydrous conditions to avoid hydrolysis of intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
- Methodological Answer :
- FT-IR : Identify carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and N-H vibrations at ~3300–3500 cm⁻¹. Secondary interactions (e.g., hydrogen bonding) may shift these bands .
- X-ray Crystallography : Resolve molecular packing and hydrogen-bonding patterns. For example, phenyl N-phenylcarbamate exhibits N–H⋯O hydrogen bonds forming C(4) and R₁ chain motifs, with dihedral angles between aromatic rings (~42°–86°) influencing crystal stability .
- NMR : Use and NMR to confirm carbamate linkage. The carbonyl carbon typically resonates at ~155–160 ppm in spectra.
Advanced Research Questions
Q. How do crystallographic studies inform the understanding of hydrogen bonding and molecular packing in this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions critical for stability. For instance, phenyl N-phenylcarbamate forms infinite chains via N–H⋯O hydrogen bonds (N–H: 0.86 Å; H⋯O: 2.19 Å), propagating along the crystallographic a-axis. Dihedral angles between aromatic rings (e.g., 86.3° in 2-[(phenylcarbamoyl)amino]butyl N-phenylcarbamate) affect molecular conformation and packing density. Researchers should refine structures using software like SHELXL, applying riding models for H-atoms and merging Friedel pairs to improve data accuracy .
Q. What computational approaches are used to predict the reactivity and interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding affinities to enzymes (e.g., acetylcholinesterase) using AutoDock Vina. Focus on hydrogen-bonding residues (e.g., Ser203 in AChE) and π-π stacking with aromatic moieties .
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV indicate stability). Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., LP(O) → σ*(N–H)) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational dynamics and ligand-protein stability.
Q. How can researchers resolve contradictions in catalytic efficiency data when using different heterogeneous catalysts for this compound synthesis?
- Methodological Answer : Discrepancies in catalytic performance (e.g., Zn/Al/Ce oxides vs. zeolites) often arise from:
- Surface Acidity/Basicity : Characterize catalysts via NH₃/CO₂-TPD to correlate active sites with reaction rates. Higher Lewis acidity enhances electrophilic activation of carbonyl groups .
- Diffusion Limitations : Conduct kinetic studies (e.g., Thiele modulus analysis) to distinguish between reaction- and diffusion-controlled regimes.
- Leaching Tests : Post-reaction ICP-MS analysis detects metal leaching, which may artificially inflate apparent catalytic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
